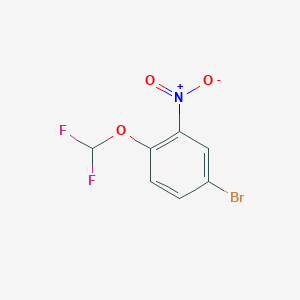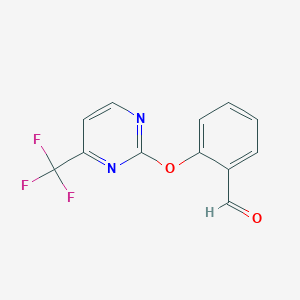
2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde
Übersicht
Beschreibung
2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde: is a chemical compound with the molecular formula C12H7F3N2O2 and a molecular weight of 268.19 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzaldehyde moiety through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-ol with benzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product .
Industrial Production Methods:
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid.
Reduction: Formation of 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde is used as a building block in the synthesis of various organic compounds.
Biology:
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity and protein-ligand interactions.
Medicine:
Industry:
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other functional materials. Its versatility makes it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
- 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid
- 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzyl alcohol
- 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzylamine
Comparison:
Compared to its similar compounds, 2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate for the synthesis of various derivatives and functional materials .
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)10-5-6-16-11(17-10)19-9-4-2-1-3-8(9)7-18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNZTVOMGBCQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


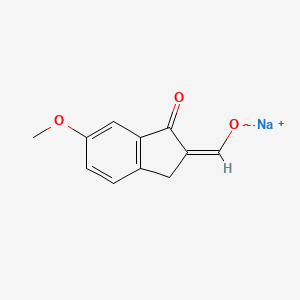
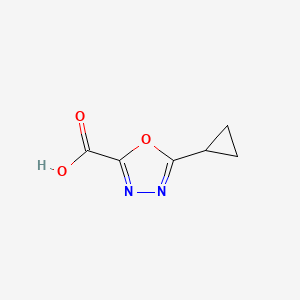
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B1405504.png)

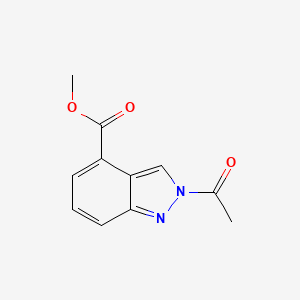


![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)
![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)
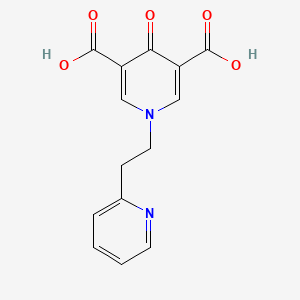
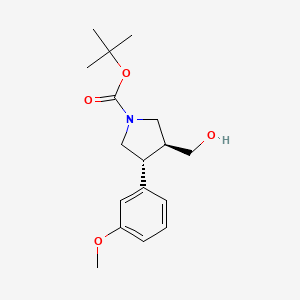
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)

